The compound (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. This specific compound features a methoxy group attached to a benzylidene moiety, which contributes to its unique chemical properties. The isoxazole ring itself is known for its diverse biological activities, making derivatives like this one of significant interest in medicinal chemistry.
The synthesis of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one typically involves multicomponent reactions where hydroxylamine hydrochloride reacts with various substituted aromatic aldehydes and methyl acetoacetate. This reaction can be catalyzed under eco-friendly conditions, such as using glycerol or other benign solvents, leading to high yields of the desired product .
Compounds containing the isoxazole structure have been extensively studied for their biological activities. (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one has shown promising results in anticancer assays, particularly against lung cancer cell lines. Studies indicate that derivatives of isoxazole can exhibit significant cytotoxicity, with some compounds demonstrating effectiveness comparable to standard chemotherapeutic agents .
The synthesis methods for (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one include:
This compound's applications are primarily found in medicinal chemistry, particularly in the development of anticancer drugs. Its structural characteristics allow for modifications that can enhance biological activity or selectivity against certain cancer types. Additionally, isoxazole derivatives are explored for their potential as antimicrobial agents and in other therapeutic areas due to their diverse pharmacological profiles .
Interaction studies involving (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one typically focus on its binding affinities with biological targets such as enzymes or receptors involved in cancer progression. These studies help elucidate the mechanism of action and potential side effects when used as a therapeutic agent. In vitro studies have indicated that certain derivatives can inhibit cell proliferation effectively, suggesting their potential role in targeted therapy .
Several compounds share structural similarities with (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Methoxy group on benzylidene | Anticancer activity |
| 4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Hydroxy group on benzylidene | Moderate antifungal activity |
| 4-(2-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Hydroxy and methoxy groups | Anticancer activity |
| 4-(3-Ethoxy-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Ethoxy and hydroxy groups | Antimicrobial properties |
The uniqueness of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one lies in its specific substitution pattern and the presence of the methoxy group, which influences its solubility and biological interactions compared to other similar compounds. This structural feature may enhance its anticancer efficacy while potentially reducing toxicity.
The compound is systematically named (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, reflecting its IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61365-95-5 | |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| PubChem CID | 5386571 | |
| Synonymous Names | NSC614418; CHEMBL1570535 |
The structure comprises an isoxazol-5(4H)-one core fused to a 2-methoxybenzylidene group. The E configuration at the C4 position is critical for its biological activity.
While the exact discovery timeline remains undocumented, the compound’s synthesis aligns with advancements in isoxazole chemistry during the late 20th century. Isoxazoles gained prominence due to their pharmacological versatility, prompting systematic exploration of substituted derivatives. The incorporation of a methoxybenzylidene group likely emerged from efforts to enhance bioavailability and target specificity in anticancer agents.
Isoxazoles are nitrogen-oxygen heterocycles valued for their synthetic flexibility and bioactivity. The methoxybenzylidene substituent in this derivative introduces electron-rich aromaticity, modulating reactivity and interaction with biological targets. Such structural features make it a candidate for studying structure-activity relationships (SAR) in drug design.
The comprehensive spectroscopic characterization of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one reveals distinctive spectral signatures that confirm its molecular structure and electronic properties.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts. In the proton Nuclear Magnetic Resonance spectrum recorded in deuterated dimethyl sulfoxide, several key signals are observed [1]. The aromatic proton patterns appear between δ 7.21-8.41 parts per million, comprising multipiples corresponding to the benzene ring protons and the benzylidene olefinic proton. The methyl group attached to the isoxazolone ring exhibits a characteristic singlet at δ 2.30 parts per million for the three hydrogen atoms [1]. The methoxy group protons appear as a distinct singlet at δ 3.83-3.93 parts per million [1].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shifts. The carbonyl carbon (carbon-5 of the isoxazolone ring) appears downfield at approximately δ 168-169 parts per million, consistent with the electron-withdrawing nature of the oxazolone system [1] [2]. The carbon-nitrogen double bond carbon resonates at δ 161-163 parts per million, confirming the imine functionality [1]. The aromatic carbons appear in the expected range of δ 115-160 parts per million, with the methoxy-substituted carbon appearing at δ 159-160 parts per million due to the electron-donating oxygen substituent [1]. The methyl carbon attached to the isoxazolone ring resonates at δ 11.6-11.7 parts per million, while the methoxy carbon appears at δ 55.7-56.3 parts per million [1].
Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and molecular interactions. The carbonyl stretching vibration appears prominently at 1710-1738 wavenumbers, indicating the presence of the ketone functionality within the isoxazolone ring [3] [1]. The carbon-nitrogen double bond stretching vibration is observed at 1614-1620 wavenumbers [3] [1]. Aromatic carbon-carbon stretching vibrations appear in the range of 1438-1569 wavenumbers [1]. The methoxy carbon-oxygen stretching vibrations are observed at 1177-1275 wavenumbers [1]. Aromatic carbon-hydrogen stretching vibrations occur at 3052-3422 wavenumbers, while aliphatic carbon-hydrogen stretching appears at 2841-2946 wavenumbers [1].
| Spectroscopic Parameter | Chemical Shift/Frequency | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 7.21-8.41 | Aromatic and olefinic protons |
| 3.83-3.93 | Methoxy protons | |
| 2.30 | Methyl protons | |
| ¹³C Nuclear Magnetic Resonance (δ, parts per million) | 168-169 | Carbonyl carbon |
| 161-163 | Carbon-nitrogen double bond | |
| 115-160 | Aromatic carbons | |
| 55.7-56.3 | Methoxy carbon | |
| 11.6-11.7 | Methyl carbon | |
| Infrared (wavenumbers) | 1710-1738 | Carbonyl stretch |
| 1614-1620 | Carbon-nitrogen stretch | |
| 1438-1569 | Aromatic carbon-carbon stretch |
Mass spectrometric analysis of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one provides molecular weight confirmation and fragmentation pathway elucidation. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the molecular formula carbon-12 hydrogen-11 nitrogen-1 oxygen-3 with a calculated molecular weight of 217.22 grams per mole [4] [2].
Gas chromatography-mass spectrometry analysis reveals the protonated molecular ion [molecular ion + hydrogen]⁺ at mass-to-charge ratio 218 [2]. This ionization pattern is characteristic of compounds containing basic nitrogen atoms that can readily accept protons during the ionization process. The base peak intensity and fragmentation patterns provide structural confirmation and insight into the stability of various molecular fragments.
The fragmentation pathways involve characteristic losses associated with the functional groups present in the molecule. Common fragmentation patterns for related isoxazolone derivatives include loss of methoxy groups (mass loss of 31 atomic mass units), loss of methyl groups (mass loss of 15 atomic mass units), and fragmentation of the aromatic ring system. These fragmentation patterns are consistent with the electron-deficient nature of the isoxazolone ring, which can stabilize positive charges through resonance delocalization.
X-ray crystallographic analysis of isoxazol-5(4H)-one derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements. While specific crystallographic data for (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one are limited, extensive studies on related compounds provide valuable structural insights.
Crystallographic investigations of related isoxazolone compounds reveal characteristic geometric parameters [5] [6] [7] [8]. The isoxazolone ring system typically exhibits planar geometry with minimal deviation from planarity. Bond length analysis shows the carbon-nitrogen double bond length ranges from 1.280 to 1.295 angstroms, consistent with partial double bond character [6] [8]. The carbon-oxygen bond in the isoxazolone ring measures approximately 1.340-1.360 angstroms, indicating single bond character with some degree of conjugation [6].
The benzylidene moiety typically adopts an (E)-configuration, with the aromatic ring system maintaining coplanarity with the isoxazolone ring. Dihedral angles between the isoxazolone and phenyl rings generally range from 1 to 10 degrees, indicating minimal deviation from planarity [8] [9]. This coplanar arrangement facilitates extended conjugation throughout the molecular framework.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns. Common hydrogen bonding motifs include carbon-hydrogen···oxygen interactions between methyl groups and carbonyl oxygen atoms, and carbon-hydrogen···nitrogen interactions involving aromatic protons and the isoxazole nitrogen atom [6] [8]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility.
Crystal packing analysis reveals that molecules typically arrange in layered structures, with aromatic rings participating in π-π stacking interactions. The methoxy substituent often participates in additional hydrogen bonding networks, contributing to crystal stability and influencing thermodynamic properties.
Density functional theory calculations provide comprehensive insight into the electronic structure and frontier molecular orbital characteristics of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one. Computational studies employing the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with appropriate basis sets reveal detailed electronic properties.
Frontier molecular orbital analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern chemical reactivity and electronic transitions. The highest occupied molecular orbital typically exhibits π-character distributed across the conjugated system, with significant electron density localized on the aromatic ring and the isoxazolone moiety [10] [11] [12]. The lowest unoccupied molecular orbital shows π*-character, with nodes positioned to facilitate electron acceptance during chemical reactions.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a critical parameter for understanding chemical reactivity and stability. For related isoxazolone derivatives, energy gap values typically range from 3.2 to 3.8 electron volts [10] [13]. Compounds with smaller energy gaps exhibit enhanced chemical reactivity and greater susceptibility to nucleophilic and electrophilic attack.
Molecular electrostatic potential mapping reveals the distribution of electron density and identifies regions of electrophilic and nucleophilic character. The negative regions (indicating high electron density) are typically localized on the oxygen and nitrogen atoms of the isoxazolone ring, while positive regions (indicating low electron density) are associated with hydrogen atoms and the carbonyl carbon [10]. This electrostatic distribution provides insight into potential reaction sites and intermolecular interaction patterns.
Electronic properties calculations reveal that related isoxazolone compounds can be categorized as strong electrophiles with global electrophilicity values around 3.3 electron volts [10]. The nucleophilicity index values typically measure approximately 2.5 electron volts, indicating moderate nucleophilic character. These parameters provide quantitative measures of chemical reactivity and help predict reaction outcomes.
Chemical hardness and chemical potential calculations provide additional insights into molecular stability and reactivity. Chemical hardness values, derived from the frontier orbital energy difference, indicate resistance to electron density changes during chemical reactions. Chemical potential values provide information about the tendency for electron transfer processes.
Thermodynamic stability analysis through density functional theory calculations provides crucial information about the relative stability of different conformational and configurational isomers of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one. Computational studies reveal that the (E)-configuration is thermodynamically favored over the (Z)-configuration, consistent with experimental observations.
Conformational analysis indicates that the planar arrangement of the molecular framework represents the most stable configuration. Rotation about the benzylidene carbon-carbon double bond requires significant activation energy, typically exceeding 20 kilocalories per mole, ensuring configurational stability under normal conditions [14]. This high rotational barrier explains the persistence of the (E)-configuration and the absence of significant (E)-(Z) isomerization.
Thermochemical property calculations provide standard enthalpy, entropy, and Gibbs free energy values that characterize the compound's thermodynamic behavior. These calculations employ harmonic frequency analysis to determine vibrational contributions to thermodynamic functions. Zero-point energy corrections account for quantum mechanical effects that influence molecular stability.
Temperature-dependent stability analysis reveals that (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one maintains structural integrity across a wide temperature range. Thermal decomposition pathways typically involve initial carbon-nitrogen bond cleavage or ring-opening reactions at elevated temperatures exceeding 200 degrees Celsius [15] [16].
Solvent effects on thermodynamic stability can be assessed through polarizable continuum model calculations. These studies reveal that polar solvents stabilize the compound through favorable electrostatic interactions with the polar isoxazolone moiety. Hydrogen bonding interactions with protic solvents further enhance thermodynamic stability.
Relative stability comparisons between different substitution patterns indicate that electron-donating substituents such as methoxy groups generally enhance thermodynamic stability through resonance stabilization effects. The 2-methoxy substitution pattern provides optimal balance between electronic stabilization and steric considerations.
| Thermodynamic Parameter | Calculated Value | Significance |
|---|---|---|
| (E)-(Z) Isomerization Barrier | >20 kcal/mol | High configurational stability |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 3.2-3.8 eV | Moderate chemical reactivity |
| Global Electrophilicity Index | ~3.3 eV | Strong electrophilic character |
| Thermal Decomposition Temperature | >200°C | High thermal stability |
| Planar Configuration Preference | Most stable | Extended conjugation |